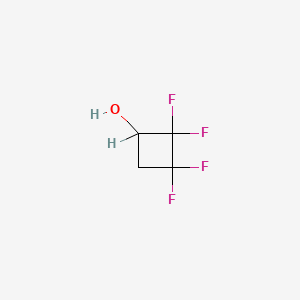

2,2,3,3-Tetrafluorocyclobutanol

Overview

Description

2,2,3,3-Tetrafluorocyclobutanol is a chemical compound used as a pharmaceutical intermediate . It is a clear colorless to pale yellow liquid .

Molecular Structure Analysis

The molecular formula of this compound is C4H4F4O . The InChI Key is FNENUTDUAXPVTF-UHFFFAOYNA-N . The SMILES representation is OC1CC(F)(F)C1(F)F .Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.07 g/mol . It has a refractive index of 1.3460-1.3520 @ 20°C . It’s not miscible or difficult to mix in water .Scientific Research Applications

Vibrational Spectra and Conformations

The vibrational spectra of compounds like 1-chloro-2,2,3,3-tetrafluorocyclobutane have been studied, revealing insights into their conformational equilibria. These studies show small enthalpy differences between conformers, contributing to our understanding of their structural characteristics (Braude et al., 1990).

Environmental Impacts and Recovery Technologies

Research on perfluorocarbons (PFCs), including compounds like octafluorocyclobutane, focuses on their use in semiconductor manufacturing processes, their environmental hazards (such as greenhouse gas emissions), and recovery/recycle technologies (Tsai et al., 2002).

Novel Compound Synthesis

Studies in synthesizing novel heterocyclic compounds involve the reaction of 3-formylchromones with other chemicals, where trifluoro-containing compounds like 2,2,3,3-tetrafluorocyclobutanol facilitate these reactions (Rajkumar et al., 2015).

Electrochemical Applications

An electrocatalytic reactor using nano-MnOx loading porous Ti electrode as an anode was utilized for the oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce high-value chemicals like sodium 2,2,3,3-tetrafluoropropionate, demonstrating the compound's potential in green and selective oxidation processes (Wang et al., 2014).

Photocatalysis in Environmental Remediation

Research involving the photocatalytic degradation of tetracycline, a common antibiotic, utilizes nanocomposite materials that include tetrafluoroethylene derivatives. These studies highlight the potential of such compounds in environmental remediation technologies (Khodadadi et al., 2017).

Mechanism of Action

Target of Action

It is known that in the pharmaceutical industry, it may interact with biological targets or participate in chemical reactions to produce desired therapeutic effects .

Mode of Action

It is likely that the compound interacts with its targets in a manner that leads to the desired therapeutic effects

Result of Action

Given its use as a pharmaceutical intermediate, it is likely that it contributes to the therapeutic effects of the final pharmaceutical product .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2,3,3-Tetrafluorocyclobutanol. For instance, it is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and avoid contact with oxidizing agents .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2,2,3,3-Tetrafluorocyclobutanol plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with oxidizing agents, which can affect its stability and reactivity in biochemical assays . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can alter the conformation and function of the interacting biomolecules.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause respiratory irritation and skin irritation, indicating its potential impact on cellular membranes and signaling pathways . Additionally, its interaction with cellular proteins can lead to changes in gene expression, further influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins allows it to modulate enzyme activity and gene expression . These interactions can lead to changes in the conformation of enzymes, affecting their catalytic activity and overall biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Over time, it may degrade into other fluorinated compounds, which can have different biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause respiratory and skin irritation, indicating its potential toxicity at elevated concentrations . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, its interaction with oxidizing agents can lead to the formation of reactive oxygen species, which can further influence metabolic pathways and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s solubility and hydrophobicity play a crucial role in its localization and accumulation within specific cellular compartments . These interactions can influence its overall bioavailability and effectiveness in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, its interaction with cellular membranes and proteins can lead to its accumulation in the endoplasmic reticulum or mitochondria, affecting their function and activity

properties

IUPAC Name |

2,2,3,3-tetrafluorocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENUTDUAXPVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380214 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374-32-3 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

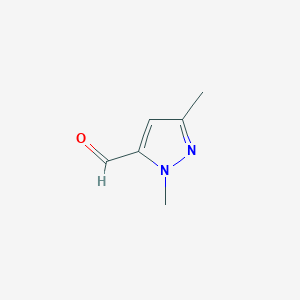

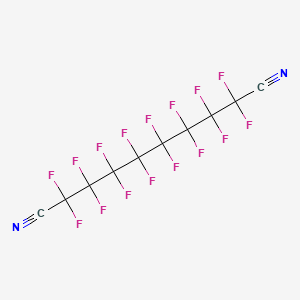

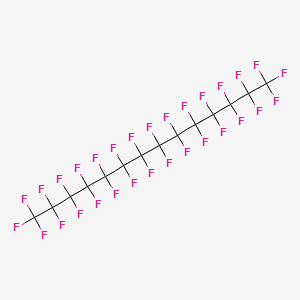

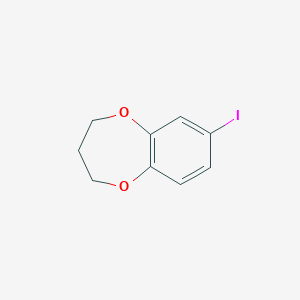

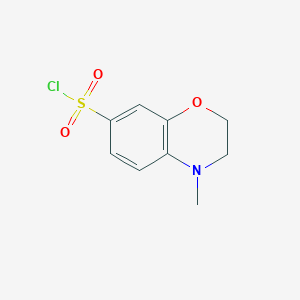

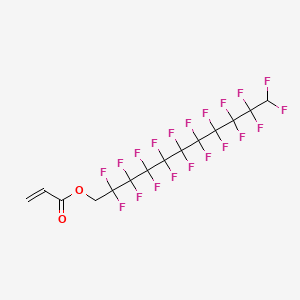

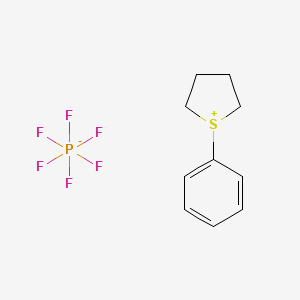

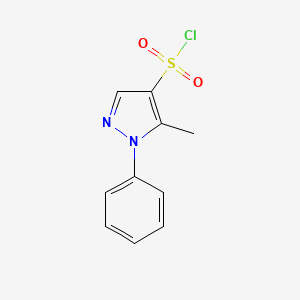

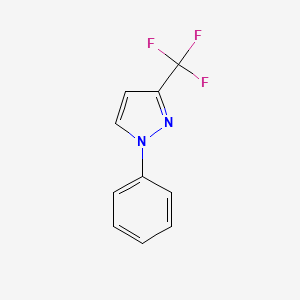

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.